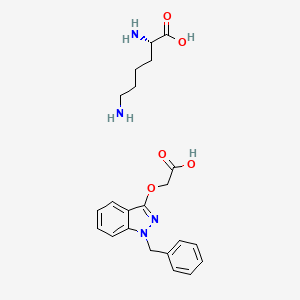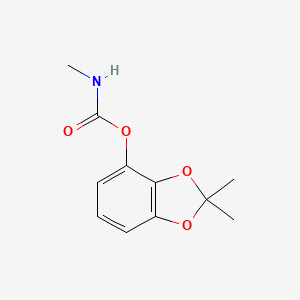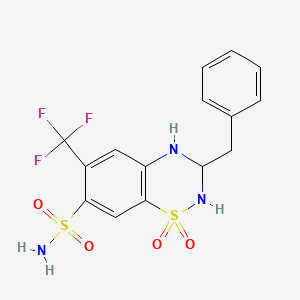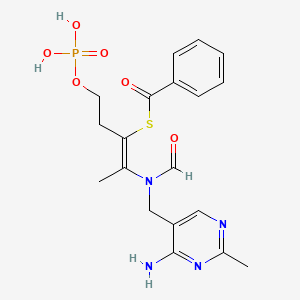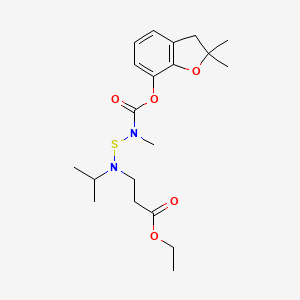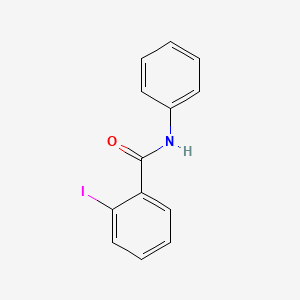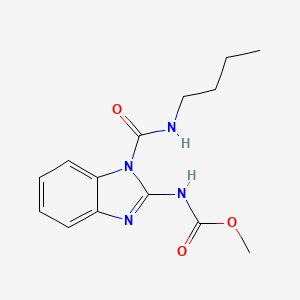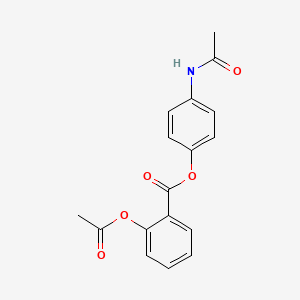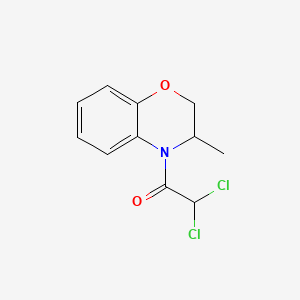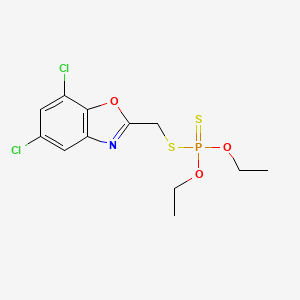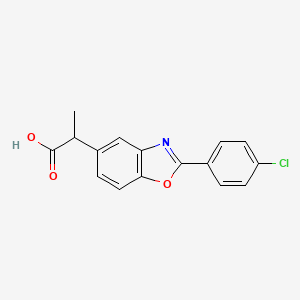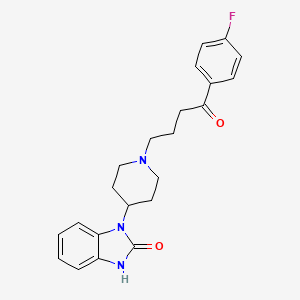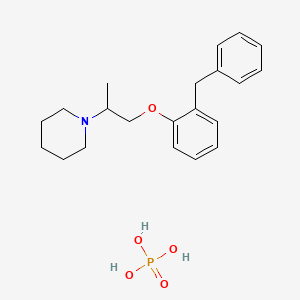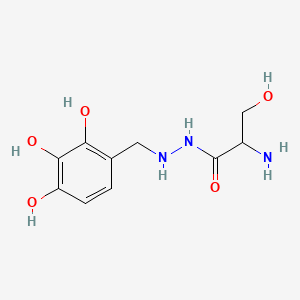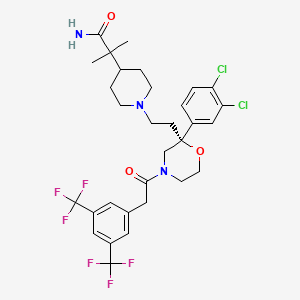
Burapitant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Burapitant, also known as SSR 240600, is a potent and selective NK1 receptor antagonist. SSR240600 is found to effectively antagonize various NK1 receptor-mediated as well as stress-mediated effects in the guinea pig.
Wissenschaftliche Forschungsanwendungen
Proteomic Research and Mass Spectrometry
Mass spectrometry (MS), a versatile tool in large-scale proteomics, has seen significant advances in separation methods, instrumentation, and experimental design. The Orbitrap mass analyzer, in particular, offers high resolution, accuracy, and a dynamic range beneficial for protein MS. MudPIT application in quantitative phosphoproteomics, involving fractionation for phosphopeptide enrichment and development of informatics tools, has made significant contributions to cell signaling proteomics (Yates, Ruse, & Nakorchevsky, 2009).
Geotechnical Engineering and Rock Mechanics
The study of drifts in the Callovo-Oxfordian claystone at the Meuse/Haute-Marne Underground Research Laboratory highlights the impact of different construction methods on rock behavior. The paper discusses the drift convergence and deformation in rock walls, emphasizing the influence of support methods on rock mass behavior, which could be relevant in understanding the structural implications of substances like burapitant in geological formations (Armand, Noiret, Zghondi, & Seyedi, 2013).
Atmospheric and Climate Research
The MERRA (Modern-Era Retrospective Analysis for Research and Applications) project by NASA highlights significant improvements in precipitation and water vapor climatology. This research is vital in placing satellite observations into a climate context and could be useful in understanding atmospheric interactions with compounds like burapitant (Rienecker et al., 2011).
Anticancer Research
A study on burmannic acid (BURA), a bioactive compound from cinnamon, reveals its potential anticancer effects, particularly in oral cancer cells. BURA inhibited the proliferation of cancer cells and induced oxidative stress responses, a mechanism that could be insightful for understanding burapitant's potential anticancer applications (Liu et al., 2021).
Fishery Research
A comparison among survey methodologies for estimating the abundance and size of targeted fish species reveals that baited underwater video (BUV) and experimental angling (EA) are more efficient than diver-based methods. This research can be applied to ecological studies and conservation efforts, which could indirectly relate to the study of compounds like burapitant in aquatic environments (Gardner & Struthers, 2013).
Eigenschaften
CAS-Nummer |
537034-22-3 |
|---|---|
Produktname |
Burapitant |
Molekularformel |
C31H35Cl2F6N3O3 |
Molekulargewicht |
682.5 g/mol |
IUPAC-Name |
2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1 |
InChI-Schlüssel |
ZLNYUCXXSDDIFU-LJAQVGFWSA-N |
Isomerische SMILES |
CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Kanonische SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide SSR 240600 SSR-240600 SSR240600 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



